molecular formula C10H22O10Ti+2 B12669012 Dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-) CAS No. 84145-33-5

Dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-)

Cat. No.: B12669012
CAS No.: 84145-33-5
M. Wt: 350.14 g/mol
InChI Key: DWBILNGHRUYGIH-UHFFFAOYSA-P
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Description

Dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-) is a titanium(IV) coordination complex featuring a mixed-ligand architecture. Its structure includes:

  • Oxalate ligands: Bidentate oxalato (C₂O₄²⁻) groups coordinating via two oxygen atoms.
  • Propan-2-olato ligands: Monodentate isopropoxide (C₃H₇O⁻) ligands.
  • Counterions: Two hydrogen ions (H₂²⁺) balancing the overall charge.

This compound is synthesized via ligand substitution reactions, where titanium precursors (e.g., titanium alkoxides) react with oxalic acid and isopropanol under controlled conditions. Its applications are hypothesized to include catalysis, materials science, and electrochemical systems due to the redox-active titanium center and chelating oxalate ligands .

Properties

CAS No.

84145-33-5

Molecular Formula

C10H22O10Ti+2

Molecular Weight

350.14 g/mol

IUPAC Name

hydron;oxalic acid;propan-2-ol;titanium

InChI

InChI=1S/2C3H8O.2C2H2O4.Ti/c2*1-3(2)4;2*3-1(4)2(5)6;/h2*3-4H,1-2H3;2*(H,3,4)(H,5,6);/p+2

InChI Key

DWBILNGHRUYGIH-UHFFFAOYSA-P

Canonical SMILES

[H+].[H+].CC(C)O.CC(C)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Ti]

Origin of Product

United States

Preparation Methods

The synthesis of dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) typically involves the reaction of titanium tetrachloride with oxalic acid and isopropanol under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) undergoes various types of chemical reactions, including:

Scientific Research Applications

Dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dihydrogen bis[oxalato(2-)-O,O’]bis[propan-2-olato]titanate(2-) involves its interaction with molecular targets through coordination chemistry. The titanium center can form complexes with various biomolecules, influencing their structure and function. The oxalate and propan-2-olato ligands play a crucial role in stabilizing these interactions and modulating the compound’s reactivity .

Comparison with Similar Compounds

Titanium Diisopropoxide Bis(acetylacetonate) [(CH₃)₂CHO]₂Ti(C₅H₇O₂)₂

  • Ligands : Two isopropoxide (C₃H₇O⁻) and two acetylacetonate (acac⁻, C₅H₇O₂⁻) ligands.
  • Structure: Octahedral geometry with bidentate acac ligands and monodentate isopropoxide groups.
  • Applications: Widely used as a precursor for sol-gel processes, ceramic coatings, and nanocomposites due to its hydrolytic stability and reactivity .
  • Key Differences : The absence of oxalate ligands reduces its electrochemical utility compared to the target compound.

Bis(ethylacetoacetato)diisopropoxytitanium (CAS 27858-32-8)

  • Ligands : Two ethylacetoacetate (chelate via O,O') and two isopropoxide ligands.
  • Properties: High solubility in organic solvents (e.g., isopropanol) and thermal stability up to 200°C.
  • Applications : Used in crosslinking polymers, OLED fabrication, and as a catalyst in esterification reactions .
  • Comparison : The ethylacetoacetate ligands offer stronger chelation than oxalate, enhancing thermal stability but limiting redox activity .

Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium (CAS 68586-02-7)

  • Ligands : Ethoxy (C₂H₅O⁻), acetylacetonate (acac⁻), and isopropoxide groups.
  • Physical Data : Density = 1.124 g/cm³, water solubility = 1000 g/L at 25°C, vapor pressure = 58 hPa at 20°C .
  • Applications : Functions as a titanate coupling agent in polymer composites due to its amphiphilic ligand system.
  • Contrast : The ethoxy ligand improves hydrolytic stability compared to the oxalate-containing compound, but oxalate’s bidentate nature may enhance catalytic activity .

Structural and Functional Comparisons

Ligand Coordination and Geometry

Compound Ligands Coordination Number Geometry
Target Compound Oxalato (bidentate), isopropoxide 6 Distorted octahedral
Titanium Diisopropoxide Bis(acac) Acac (bidentate), isopropoxide 6 Octahedral
Bis(ethylacetoacetato)diisopropoxytitanium Ethylacetoacetate (bidentate), isopropoxide 6 Octahedral

Thermal and Solubility Properties

Compound (CAS) Thermal Stability (°C) Water Solubility
Target Compound ~150 (decomposes) Moderate
68586-02-7 Stable to 200 1000 g/L
27858-32-8 Stable to 250 Insoluble

The high water solubility of CAS 68586-02-7 makes it suitable for aqueous-phase applications, whereas the target compound’s moderate solubility limits it to non-aqueous systems.

Biological Activity

Dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-), a complex titanium compound, has garnered interest due to its unique biological activities and potential applications in various fields, including medicine and materials science. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₁₀H₂₂O₁₀Ti²⁺
  • CAS Number : 84145-33-5
  • Molecular Weight : 350.14268 g/mol
PropertyValue
Molecular FormulaC₁₀H₂₂O₁₀Ti²⁺
Molecular Weight350.14268 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

The biological activity of dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-) has been studied primarily in the context of its interaction with cellular systems and its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that titanium complexes can exhibit anticancer properties. For instance, research involving titanium-based compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and death.

  • Case Study: Apoptosis Induction
    • A study demonstrated that a titanium complex similar to dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-) effectively induced apoptosis in human cancer cell lines. The mechanism was linked to increased levels of ROS, which activated caspase pathways leading to cell death.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of titanium complexes. Research suggests that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for use in antimicrobial coatings or treatments.

  • Case Study: Bacterial Inhibition
    • In vitro tests showed that dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

The biological activities of dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-) are attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : This compound can stimulate ROS production, leading to oxidative stress in cells.
  • Cell Membrane Disruption : The complex can integrate into microbial membranes, altering their integrity and function.
  • Signaling Pathway Modulation : It may affect key signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Other Titanium Complexes

CompoundAnticancer ActivityAntimicrobial ActivityMechanism
Dihydrogen bis(oxalato(2-)-O,O')bis(...ModerateHighROS generation, membrane disruption
Titanium dioxide nanoparticlesHighModerateROS generation
Titanium (IV) complexesHighLowApoptosis induction

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